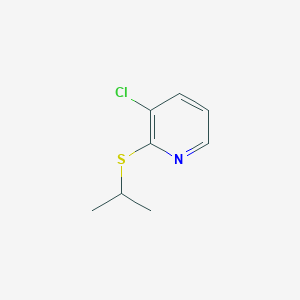

3-chloro-2-(propan-2-ylsulfanyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-propan-2-ylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNS/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRASCRYBYKGLKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=CC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 3 Chloro 2 Propan 2 Ylsulfanyl Pyridine and Analogues

Strategies for Regioselective Functionalization of the Pyridine (B92270) Ring System

Achieving the desired substitution pattern on the pyridine ring is a critical challenge in the synthesis of compounds like 3-chloro-2-(propan-2-ylsulfanyl)pyridine. The inherent electronic properties of the pyridine ring, with its electron-deficient character, dictate the feasibility and outcome of various functionalization reactions.

Nucleophilic aromatic substitution (SNAr) is a cornerstone for introducing sulfur-containing moieties onto halogenated pyridine rings. nih.govyoutube.comresearchgate.net This approach is particularly effective for electron-deficient heteroaromatic systems. The reaction typically involves the displacement of a halide, such as chloride or bromide, by a sulfur nucleophile, like a thiol. nih.govresearchgate.net The reactivity of the heteroaryl halide is influenced by the electronic nature of the heteroarene and the position of the halogen. nih.gov For instance, the reaction of dihalopyridines with dithiols can lead to condensation polymerization. acs.org

The regioselectivity of SNAr reactions on substituted pyridines can be influenced by the nature and position of existing substituents. For example, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, the bulkiness of the 3-substituent can direct the incoming nucleophile to the 6-position. researchgate.net Solvent choice also plays a crucial role in determining the regiochemical outcome. researchgate.net

Direct C-H thiolation of pyridine scaffolds offers an alternative, more atom-economical route to C-S bond formation. While challenging, methods are being developed to achieve this transformation. One approach involves the activation of pyridine N-oxides. berkeley.edunih.govrsc.orgscripps.edursc.org The N-oxide functionality alters the electronic properties of the pyridine ring, facilitating attack by nucleophiles. scripps.edu

Another strategy for regioselective functionalization involves the deprotonation of the pyridine ring at specific positions, followed by reaction with an electrophile. nih.gov This allows for the direct introduction of various functional groups. Additionally, the conversion of pyridines into heterocyclic phosphonium (B103445) salts can serve as a handle for subsequent bond-forming reactions, including C-S bond formation. thieme-connect.com Recent advancements have also explored the desulfurization of thiols to facilitate nucleophilic substitution reactions. cas.cn

Synthetic Routes to the this compound Core

The synthesis of the specific target molecule, this compound, requires a multi-step approach involving the initial preparation of a suitably halogenated pyridine precursor followed by the introduction of the isopropylthio group.

The key precursor for the synthesis of this compound is typically a di-substituted pyridine, often 2,3-dichloropyridine (B146566). Several methods exist for the synthesis of this important intermediate.

One common route starts from 3-aminopyridine (B143674), which undergoes chlorination followed by a Sandmeyer-type reaction. patsnap.comgoogle.com For example, 3-aminopyridine can be chlorinated to produce 2-chloro-3-aminopyridine, which is then diazotized and treated with a copper(I) chloride catalyst to yield 2,3-dichloropyridine. patsnap.comgoogle.com Another approach involves the synthesis from 2-chloronicotinic acid via amidation, Hofmann degradation, diazotization, and a Sandmeyer reaction, with a reported yield of 70.33%. doaj.org

Alternative strategies for preparing chlorinated pyridines include the direct chlorination of pyridine, which can yield a mixture of isomers including 3-chloropyridine (B48278). chempanda.comwikipedia.orgacs.org The reaction of pyrrole (B145914) with chloroform (B151607) can also produce 3-chloropyridine. wikipedia.orgacs.org Furthermore, 2,3,6-trichloropyridine (B1294687) can be selectively hydrogenated to afford 2,3-dichloropyridine. google.com

The table below summarizes some of the key precursors and their synthetic routes.

| Precursor | Starting Material | Key Reaction Steps | Reference(s) |

| 2,3-Dichloropyridine | 3-Aminopyridine | Chlorination, Diazotization, Sandmeyer Reaction | patsnap.com, google.com |

| 2,3-Dichloropyridine | 2-Chloronicotinic Acid | Amidation, Hofmann Degradation, Diazotization, Sandmeyer Reaction | doaj.org |

| 3-Chloropyridine | Pyridine | Direct Chlorination | chempanda.com, wikipedia.org |

| 3-Chloropyridine | Pyrrole | Reaction with Chloroform | wikipedia.org, acs.org |

| 2,3-Dichloropyridine | 2,3,6-Trichloropyridine | Hydrogenation | google.com |

With the 2,3-dichloropyridine precursor in hand, the next critical step is the regioselective introduction of the propan-2-ylsulfanyl group at the 2-position. This is typically achieved through a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by isopropylthiol (propane-2-thiol) or its corresponding thiolate.

The reaction of 2,3-dichloropyridine with a nucleophile, such as hydrazine (B178648) hydrate, has been shown to selectively substitute the chlorine atom at the 2-position, yielding 3-chloro-2-hydrazinopyridine. google.comjustia.com This selectivity is attributed to the electronic and steric environment of the pyridine ring. A similar regioselectivity is expected in the reaction with isopropylthiolate. The reaction would proceed by the attack of the sulfur nucleophile at the C-2 position of 2,3-dichloropyridine, leading to the displacement of the chloride ion and the formation of the desired this compound.

An analogous reaction is the synthesis of 3-chloro-2-((phenylmethyl)thio)pyridine, which serves as a precursor for 3-chloro-2-pyridinesulfonamide. prepchem.com This demonstrates the feasibility of introducing a thioether at the 2-position of a 3-chloropyridine system.

Advanced Synthetic Techniques and Green Chemistry Approaches in Pyridine Synthesis

The field of pyridine synthesis is continually evolving, with a growing emphasis on developing more efficient, sustainable, and environmentally friendly methods. rasayanjournal.co.inresearchgate.netijpsonline.combenthamscience.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.in

Several advanced techniques are being employed in pyridine synthesis:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov

Multicomponent reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, increasing efficiency and reducing waste. rasayanjournal.co.in

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key aspect of green chemistry. rasayanjournal.co.inijpsonline.combenthamscience.com Ionic liquids, in particular, can act as both solvents and catalysts, offering enhanced control over reactions. benthamscience.com

Catalysis: The development of novel catalysts, including metal-based and organocatalysts, is crucial for enabling new and more efficient synthetic transformations. researchgate.netijpsonline.com

Solvent-free and mechanical methods: Conducting reactions without a solvent or using techniques like ball milling can reduce environmental impact and simplify product purification. rasayanjournal.co.in

These green chemistry principles are applicable to the synthesis of this compound and its analogues, offering pathways to more sustainable manufacturing processes.

Derivatization and Structural Modification Strategies for this compound

The presence of multiple reactive sites in this compound—the chloro substituent, the sulfide (B99878) linkage, and the pyridine ring itself—offers numerous opportunities for structural modification and derivatization.

A primary strategy for modifying the sulfur-containing side chain is through oxidation . The sulfide can be selectively oxidized to the corresponding sulfoxide (B87167) or further to the sulfone. These transformations can be achieved using a variety of oxidizing agents. For instance, hydrogen peroxide in glacial acetic acid provides a green and highly selective method for the oxidation of sulfides to sulfoxides in excellent yields. nih.gov For the synthesis of sulfones, stronger oxidizing conditions or specific catalysts can be employed. organic-chemistry.org The controlled oxidation of sulfides can also be achieved using N-fluorobenzenesulfonimide (NFSI), where the product (sulfoxide or sulfone) can be selectively obtained by varying the amount of NFSI used. rsc.org These oxidized derivatives, such as 3-chloro-2-(propan-2-ylsulfinyl)pyridine and 3-chloro-2-(propan-2-ylsulfonyl)pyridine , are expected to have altered electronic and steric properties, making them valuable for structure-activity relationship studies.

Another key derivatization pathway involves the modification of the pyridine ring . The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) . While SNAr reactions on halopyridines are well-established, the reactivity is influenced by the position of the halogen and the nature of other substituents. nih.govyoutube.com The electron-donating nature of the alkylthio group at the 2-position may influence the reactivity of the chloro group at the 3-position.

Cross-coupling reactions , such as the Suzuki or Heck reactions, are powerful tools for forming new carbon-carbon bonds on the pyridine ring. wikipedia.org The chloro substituent at the 3-position can serve as a handle for such transformations, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. Nickel-catalyzed cross-electrophile coupling has also been shown to be effective for the reaction of heteroaryl halides with alkyl halides. nih.gov

A patent describes the synthesis of a derivative of a similar compound, 3-chloro-2-(3'-methanesulphonyloxy-2'-hydroxy-propoxy)-pyridine , from 3-chloro-2-(2',3'-dihydroxy-propoxy)-pyridine. prepchem.com This highlights the potential for derivatization of substituents at the 2-position.

The table below outlines potential derivatization strategies for this compound.

| Derivatization Strategy | Reagents/Conditions | Potential Product(s) | Reference |

| Sulfide Oxidation to Sulfoxide | H₂O₂ / Acetic Acid | 3-chloro-2-(propan-2-ylsulfinyl)pyridine | nih.gov |

| Sulfide Oxidation to Sulfone | Stronger oxidizing agents (e.g., KMnO₄, Oxone®) or specific catalysts | 3-chloro-2-(propan-2-ylsulfonyl)pyridine | organic-chemistry.org |

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., amines, alkoxides) | 3-substituted-2-(propan-2-ylsulfanyl)pyridines | nih.govyoutube.com |

| Cross-Coupling Reactions (e.g., Suzuki) | Boronic acids, Pd catalyst, base | 3-aryl/alkyl-2-(propan-2-ylsulfanyl)pyridines | wikipedia.org |

Iii. Advanced Spectroscopic and Structural Elucidation of 3 Chloro 2 Propan 2 Ylsulfanyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure, including the connectivity and spatial relationships of atoms, can be constructed.

The ¹H NMR spectrum of 3-chloro-2-(propan-2-ylsulfanyl)pyridine is anticipated to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the isopropyl substituent. The chemical shifts (δ) of the pyridine protons are influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine substituent, as well as the electron-donating nature of the sulfur-linked isopropyl group.

The three aromatic protons on the pyridine ring are expected to appear as distinct multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The proton at the C4 position is predicted to be a doublet of doublets, coupling to the protons at C5 and C6. The C5 proton would likely also present as a doublet of doublets, while the C6 proton, being adjacent to the nitrogen atom, is expected to be the most deshielded and appear at the lowest field, also as a doublet.

The isopropyl group will give rise to two signals. The methine proton (-CH) will appear as a septet, a result of being coupled to the six equivalent methyl protons. Its chemical shift is expected in the range of δ 3.0-4.0 ppm due to the deshielding effect of the adjacent sulfur atom. The six methyl protons (-CH₃) are chemically equivalent and will therefore produce a single, more intense signal appearing as a doublet, coupled to the methine proton. This signal is anticipated in the upfield region, around δ 1.2-1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine H4 | 7.2 - 7.5 | dd |

| Pyridine H5 | 7.0 - 7.3 | dd |

| Pyridine H6 | 8.0 - 8.3 | d |

| Isopropyl-CH | 3.5 - 4.0 | sept |

| Isopropyl-CH₃ | 1.3 - 1.5 | d |

Note: These are predicted values based on the analysis of similar structures. dd = doublet of doublets, d = doublet, sept = septet.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For this compound, eight distinct signals are expected, corresponding to the five carbons of the pyridine ring and the three carbons of the isopropyl group.

The pyridine carbons will resonate in the downfield region (δ 120-160 ppm). The carbon atom bonded to the sulfur (C2) and the carbon atom bonded to chlorine (C3) are expected to be significantly influenced by these substituents. The C2 carbon, attached to the electron-donating sulfur atom, may appear around δ 155-160 ppm. The C3 carbon, bearing the electronegative chlorine atom, is anticipated to be in the range of δ 130-135 ppm. The remaining pyridine carbons (C4, C5, and C6) will have chemical shifts influenced by their position relative to the nitrogen and the other substituents.

The isopropyl carbons will appear in the upfield region of the spectrum. The methine carbon (-CH) is expected to have a chemical shift in the range of δ 30-40 ppm, while the two equivalent methyl carbons (-CH₃) will produce a single signal at approximately δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 | 157 - 162 |

| Pyridine C3 | 130 - 135 |

| Pyridine C4 | 125 - 130 |

| Pyridine C5 | 120 - 125 |

| Pyridine C6 | 145 - 150 |

| Isopropyl-CH | 35 - 45 |

| Isopropyl-CH₃ | 22 - 26 |

Note: These are predicted values based on the analysis of similar structures.

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to display a series of absorption bands characteristic of its structural components. The aromatic C-H stretching vibrations of the pyridine ring are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the isopropyl group will appear just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.

The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of sharp to medium intensity bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is generally weak and can be found in the 600-800 cm⁻¹ range. The C-Cl stretching vibration is expected to produce a strong absorption band in the region of 650-850 cm⁻¹, which can sometimes overlap with other fingerprint region absorptions.

Table 3: Predicted FTIR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | Medium-Strong |

| C-H Bend (Isopropyl) | 1370 - 1390 | Medium |

| C-Cl Stretch | 650 - 850 | Strong |

| C-S Stretch | 600 - 800 | Weak |

Note: These are predicted values based on the analysis of similar structures.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric stretching vibrations of the pyridine ring.

The aromatic C-H stretching vibrations will also be visible, though often weaker than in the FTIR spectrum. A particularly strong and characteristic signal is anticipated for the symmetric "ring breathing" vibration of the substituted pyridine ring, typically appearing in the 980-1050 cm⁻¹ region. The C-S stretching vibration, which is often weak in FTIR, can sometimes give a more prominent signal in the Raman spectrum. The C-Cl stretch would also be observable.

Table 4: Predicted Raman Scattering Peaks for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | Strong |

| Pyridine Ring Breathing | 980 - 1050 | Strong |

| C-S Stretch | 600 - 800 | Medium |

| C-Cl Stretch | 650 - 850 | Medium |

Note: These are predicted values based on the analysis of similar structures.

Through the combined application and interpretation of these advanced spectroscopic techniques, a detailed and confident structural elucidation of this compound can be achieved, providing a solid foundation for understanding its chemical properties and reactivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of "this compound" by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of "this compound". The exact mass can be calculated and then compared to the experimentally determined value to confirm the molecular formula.

The presence of chlorine and sulfur isotopes (³⁵Cl/³⁷Cl and ³²S/³³S/³⁴S) will result in a characteristic isotopic pattern for the molecular ion peak, which can be predicted and observed in the high-resolution mass spectrum.

Table 1: Predicted HRMS Data for this compound (C₈H₁₀ClNS)

| Isotope | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| [M]⁺ (³⁵Cl, ³²S) | 203.0249 | 100.00 |

| [M+1]⁺ | 204.0283 | 9.87 |

| [M+2]⁺ (³⁷Cl, ³²S) | 205.0220 | 32.00 |

| [M+2]⁺ (³⁵Cl, ³⁴S) | 205.0206 | 4.50 |

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the "this compound" molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.

Key fragmentation pathways would likely involve:

Loss of the isopropyl group: Cleavage of the C-S bond could lead to the loss of a propenyl radical (C₃H₅) or a propyl radical (C₃H₇), resulting in significant fragment ions.

Cleavage of the C-Cl bond: The loss of a chlorine radical is another probable fragmentation pathway. nih.gov

Ring fragmentation: Fragmentation of the pyridine ring itself can also occur, leading to smaller charged fragments.

The fragmentation pattern of 2-chloropropane (B107684) often shows a base peak corresponding to the loss of chlorine, forming a stable secondary carbocation. docbrown.infonist.gov Similarly, for "this compound", cleavage of the C-S or C-Cl bonds would be expected to be prominent fragmentation routes.

Table 2: Plausible MS/MS Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

|---|---|---|

| [M - C₃H₇]⁺ | 3-chloro-2-sulfanylpyridine cation | 160 |

| [M - Cl]⁺ | 2-(propan-2-ylsulfanyl)pyridine cation | 168 |

| [C₅H₄N]⁺ | Pyridyl cation | 78 |

| [C₃H₇]⁺ | Isopropyl cation | 43 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within "this compound". The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of "this compound" is expected to exhibit absorption bands characteristic of the substituted pyridine ring. These typically arise from π → π* and n → π* transitions. The presence of the chloro and isopropylthio substituents will influence the position and intensity of these absorption maxima (λmax). The sulfur atom's lone pairs can also participate in electronic transitions.

For comparison, the UV-Vis spectrum of 3-chloropyridine (B48278) shows absorption maxima that can be influenced by solvent polarity. nist.gov The electronic spectra of furopyridine derivatives, which also contain a pyridine ring, show characteristic absorption bands in the 250-390 nm region, attributed to π → π* and n → π* transitions. researchgate.net Theoretical studies on styrylpyridine compounds have also been used to predict and understand their UV-Vis absorption spectra. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 250 - 300 | Pyridine ring |

| n → π* | > 300 | Pyridine ring, Sulfur atom |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a crystal structure for "this compound" has not been deposited in the Cambridge Structural Database. cam.ac.uk However, the principles of X-ray crystallography would be the definitive method to determine its three-dimensional structure in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.

The molecule "this compound" is achiral and does not possess any stereocenters. Therefore, the determination of absolute configuration is not applicable. If a chiral derivative were to be synthesized and crystallized in a non-centrosymmetric space group, anomalous dispersion effects in X-ray diffraction could be used to determine its absolute configuration, often expressed through the Flack parameter.

Iv. Computational and Theoretical Investigations of 3 Chloro 2 Propan 2 Ylsulfanyl Pyridine

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 3-chloro-2-(propan-2-ylsulfanyl)pyridine, DFT calculations are instrumental in predicting its three-dimensional structure and understanding its electronic characteristics. A study on similar compounds, such as 3-chloropyridine (B48278), has utilized the B3LYP method with a 6-311++G(d,p) basis set to investigate its properties in various solvent media, providing a methodological basis for the theoretical examination of the title compound. researchgate.net

The first step in a computational study is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles of its most stable conformer. The presence of the flexible propan-2-ylsulfanyl group necessitates a conformational analysis to identify the global minimum energy structure.

Table 1: Predicted Geometric Parameters for a Model Structure (based on similar compounds)

| Parameter | Predicted Value |

|---|---|

| C2-S Bond Length | ~1.78 Å |

| S-C(isopropyl) Bond Length | ~1.85 Å |

| C3-Cl Bond Length | ~1.74 Å |

| C2-S-C(isopropyl) Bond Angle | ~102° |

| Pyridine (B92270) Ring Dihedral Angles | Near 0° (planar) |

Note: These values are estimations based on typical bond lengths and angles from computational studies of similar molecules and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the pyridine ring, reflecting the electron-donating nature of the sulfanyl group. The LUMO, conversely, is likely distributed over the pyridine ring, particularly influenced by the electron-withdrawing chloro substituent. In a study of 8-chloro-3-((3-chlorobenzyl)thio)- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine, the HOMO was found to be located on the triazolopyridine ring, the benzene ring, and the thioether group, while the LUMO was mainly on the triazolopyridine ring. researchgate.net A similar distribution is anticipated for this compound.

Table 2: Representative Frontier Molecular Orbital Energies (based on analogous compounds)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These are typical energy ranges observed in computational studies of similar heterocyclic compounds and serve as an estimation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red regions indicating negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions representing positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the MEP surface would likely show the most negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. nih.govresearchgate.netresearchgate.netnih.gov The sulfur atom would also exhibit a region of negative potential. In contrast, the hydrogen atoms of the pyridine ring and the isopropyl group would be characterized by positive potential (blue). The region around the chlorine atom would likely be complex, with both negative and positive characteristics. MEP analysis of substituted pyridines has been used to predict their susceptibility to N-oxidation and to understand their biological activity. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.dewisc.edu It allows for the investigation of charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals, which contribute to the stability of the molecule. The strength of these interactions can be quantified by second-order perturbation theory analysis. materialsciencejournal.orgwisc.edu

Table 3: Illustrative NBO Analysis Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(S) | π*(C2-N1) | High |

| LP(N1) | σ*(C2-C3) | Moderate |

| LP(Cl) | σ*(C3-C4) | Low |

Note: E(2) represents the stabilization energy. The values are qualitative and based on general principles of NBO analysis for similar structures.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound.

Computational methods, particularly DFT, can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J). These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are then compared to experimental data, if available, or used as a predictive tool.

For this compound, the ¹H NMR spectrum would show signals for the protons on the pyridine ring and the isopropyl group. The chemical shifts of the pyridine protons would be influenced by the electron-donating sulfanyl group and the electron-withdrawing chloro group. The ¹³C NMR spectrum would similarly be affected. Computational data for 3-chloropyridine is available and can serve as a reference for the pyridine ring carbons and protons. nih.govchemicalbook.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Relative to TMS, based on 3-chloropyridine and substituent effects)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | 7.2 - 7.4 | - |

| H5 | 7.6 - 7.8 | - |

| H6 | 8.3 - 8.5 | - |

| CH (isopropyl) | 3.5 - 4.0 | - |

| CH₃ (isopropyl) | 1.3 - 1.5 | - |

| C2 | - | 155 - 160 |

| C3 | - | 130 - 135 |

| C4 | - | 123 - 128 |

| C5 | - | 138 - 143 |

| C6 | - | 148 - 153 |

| CH (isopropyl) | - | 35 - 40 |

| CH₃ (isopropyl) | - | 22 - 25 |

Note: These are estimated chemical shift ranges based on data for related compounds and known substituent effects.

Simulated Vibrational Spectra (Infrared and Raman)

Vibrational spectroscopy is a key technique for identifying and characterizing molecular structures. Theoretical simulations of Infrared (IR) and Raman spectra using quantum chemical methods can provide a detailed assignment of vibrational modes and offer insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method for accurately predicting the vibrational frequencies of organic molecules. nih.govspectroscopyonline.com Calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for related systems. nih.gov The process involves first optimizing the molecular geometry to find its lowest energy conformation, followed by a frequency calculation at the same level of theory. The results of this calculation provide the harmonic vibrational frequencies, IR intensities, and Raman activities for each vibrational mode of the molecule.

For this compound, the simulated spectra would be characterized by several key vibrational modes. These include the stretching and bending vibrations of the pyridine ring, the various C-H vibrations of the isopropyl group and the aromatic ring, and the characteristic vibrations of the C-S and C-Cl bonds. Theoretical calculations are essential for unambiguously assigning these modes, as the coupling of vibrations can make experimental interpretation complex.

Below is a table representing the expected principal vibrational modes and their theoretical frequency ranges for this compound, based on DFT calculations performed on analogous substituted pyridine and organosulfur compounds.

Table 1: Representative Theoretical Vibrational Frequencies for this compound This table presents hypothetical data based on computational studies of analogous compounds for illustrative purposes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H stretching (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C-H stretching (Aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the isopropyl group. |

| Pyridine Ring stretching (C=C, C=N) | 1600 - 1400 | Vibrations involving the stretching of the carbon-carbon and carbon-nitrogen bonds within the aromatic ring. |

| C-H bending (Aliphatic) | 1470 - 1350 | Bending and scissoring modes of the methyl and methine groups. |

| Pyridine Ring in-plane deformation | 1200 - 1000 | In-plane bending of the pyridine ring structure. |

| C-Cl stretching | 800 - 600 | Stretching vibration of the carbon-chlorine bond. |

| C-S stretching | 750 - 600 | Stretching vibration of the carbon-sulfur bonds of the propan-2-ylsulfanyl group. |

Theoretical UV-Vis Absorption Spectra using Time-Dependent DFT (TD-DFT)

The electronic absorption properties of a molecule, which determine its color and its interaction with light, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of photons in the ultraviolet and visible regions of the electromagnetic spectrum.

TD-DFT calculations are typically performed on the previously optimized ground-state geometry of the molecule. The choice of functional (e.g., B3LYP, CAM-B3LYP, PBE0) and basis set can influence the accuracy of the predicted absorption wavelengths (λmax). nih.govresearchgate.net The calculations yield the excitation energies, oscillator strengths (a measure of the transition probability or intensity), and the contributions of molecular orbitals (MOs) to each electronic transition.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the pyridine aromatic system and potentially n → π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms. The chloro and propan-2-ylsulfanyl substituents are expected to modulate these transitions. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the sulfur atom can influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption bands to different wavelengths (bathochromic or hypsochromic shifts) compared to unsubstituted pyridine.

A hypothetical set of results from a TD-DFT calculation is presented in the table below to illustrate the kind of information that can be obtained.

Table 2: Hypothetical TD-DFT Results for this compound in a Solvent Model This table presents hypothetical data based on computational studies of analogous compounds for illustrative purposes.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| S₀ → S₁ | 295 | 0.015 | HOMO-1 → LUMO | n → π |

| S₀ → S₂ | 260 | 0.250 | HOMO → LUMO | π → π |

| S₀ → S₃ | 215 | 0.180 | HOMO → LUMO+1 | π → π* |

Molecular Dynamics Simulations and Intermolecular Interaction Studies

While quantum mechanics is ideal for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to investigate the behavior of a molecule over time in a more complex environment, such as in solution or interacting with a biological macromolecule. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles evolve.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent (e.g., water or an organic solvent) and applying a force field that describes the potential energy of the system. The simulation would allow for the observation of the molecule's conformational dynamics, solvation structure, and intermolecular interactions.

The primary interactions of interest would include:

Hydrogen Bonds: Although the molecule itself cannot donate hydrogen bonds, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor from solvent molecules like water.

Van der Waals Interactions: These are non-specific interactions that occur between all atoms and are crucial for understanding how the molecule packs in a condensed phase and interacts with nonpolar entities.

π-π Stacking: Interactions between the aromatic pyridine rings of two or more molecules can occur, influencing aggregation and crystal packing. nih.gov

Analysis of the MD trajectory can provide quantitative information, such as radial distribution functions to characterize the solvation shell around the molecule. Furthermore, specific molecular configurations from the simulation can be extracted and analyzed with higher-level quantum chemical methods, like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analysis, to provide a detailed electronic description of the intermolecular forces at play. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity is paramount for drug design. Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for this analysis. chemrevlett.comnih.gov These methods aim to build a mathematical model that correlates the chemical features of a series of compounds with their measured biological activity.

For a compound like this compound, a QSAR study would begin with a dataset of analogous pyridine derivatives with known biological activities against a specific target. nih.govnih.gov Using computational software, a wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: These describe the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. These are typically calculated using quantum chemical methods.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Hydrophobic Descriptors: The partition coefficient (logP) is a key descriptor that quantifies the molecule's hydrophobicity, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a QSAR model. chemrevlett.com This model takes the form of an equation that links a combination of descriptors to the biological activity. A validated QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby guiding synthetic efforts toward more potent and effective compounds.

Vi. Biological Activity and Mechanistic Insights of 3 Chloro 2 Propan 2 Ylsulfanyl Pyridine

In Vitro Biological Screening and Activity Profiling

Detailed experimental data on the comprehensive biological screening of 3-chloro-2-(propan-2-ylsulfanyl)pyridine is not extensively available in the public domain. While research into pyridine (B92270) derivatives is broad, specific findings for this compound are sparse.

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal)

No specific studies detailing the antibacterial or antifungal activity of this compound were identified. However, related pyridine-containing structures have been a focus of antimicrobial research. For instance, derivatives of 3-chloro-2-hydrazinopyridine, which share the 3-chloropyridine (B48278) core, have been synthesized and shown to possess fungicidal activity against agricultural pathogens like cucumber Fusarium wilt and tomato bacterial spot. google.com One patented study reported that these derivatives exhibited significant inhibition rates at a concentration of 100 μg/ml. google.com It is important to note that this activity pertains to derivatives and not to this compound itself.

Enzyme Inhibition Studies (e.g., Protease, Urease, DNA Gyrase, DHFR Inhibition)

There are no specific published studies on the inhibitory effects of this compound against key enzymes such as proteases, urease, DNA gyrase, or dihydrofolate reductase (DHFR). The broader class of pyridine derivatives has been investigated for various enzyme inhibition activities, but direct data for the specified compound is not available.

Receptor Binding and Modulation Studies (e.g., Agonism, Antagonism)

No dedicated receptor binding assays or modulation studies for this compound have been reported in the available scientific literature. Therefore, its potential to act as an agonist or antagonist at specific receptors remains uncharacterized.

Molecular Mechanisms of Action (In Vitro Focus)

The molecular-level mechanisms through which this compound might exert biological effects have not been elucidated in published research.

Target Identification and Validation in Cellular and Biochemical Systems

There are no available studies that identify or validate specific molecular targets of this compound within cellular or biochemical systems.

Protein-Ligand Interaction Studies and Binding Mode Analysis (e.g., Molecular Docking)

Specific molecular docking or other protein-ligand interaction studies for this compound are not found in the reviewed literature. While molecular docking is a common approach to predict the binding orientation of small molecules to their protein targets, such analyses for this particular compound have not been published.

Viii. Environmental Degradation and Persistence Research of 3 Chloro 2 Propan 2 Ylsulfanyl Pyridine

Environmental Fate Modeling and Experimental Studies (e.g., in Soil, Water, and Air Systems)

No environmental fate models or experimental studies for 3-chloro-2-(propan-2-ylsulfanyl)pyridine have been published. Therefore, its behavior, mobility, and persistence in soil, water, and air systems have not been characterized.

Ix. Potential Applications and Future Research Directions for 3 Chloro 2 Propan 2 Ylsulfanyl Pyridine

Agrochemical Research and Development (e.g., Herbicides, Fungicides, Insecticides)

The pyridine (B92270) ring is a well-established pharmacophore in the agrochemical industry, with many commercial pesticides containing this heterocyclic core. agropages.comyufengchemicals.com The presence of a chlorine atom and a thioether linkage in 3-chloro-2-(propan-2-ylsulfanyl)pyridine suggests its potential as a lead structure in the development of new agrochemicals.

Herbicides: Chlorinated pyridine derivatives are known to exhibit herbicidal activity. google.comnih.gov The mode of action often involves the disruption of critical biochemical pathways in plants. The specific substitution pattern of this compound could lead to novel herbicides with unique selectivity profiles. Future research could involve screening this compound and its analogues for herbicidal effects against a panel of common weeds. Structure-activity relationship (SAR) studies could then be employed to optimize the herbicidal potency. For example, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from 2-chloronicotinic acid, have shown promising herbicidal activity, particularly against monocotyledonous weeds. mdpi.com

Fungicides: Thioether-containing heterocyclic compounds have demonstrated significant antifungal properties. nih.gov The sulfur atom can play a crucial role in the interaction with fungal enzymes or proteins. The combination of the thioether moiety and the chlorinated pyridine ring in this compound could result in synergistic or novel antifungal activity. A study on thiazolo[5,4-b]pyridine (B1319707) alkaloids from endophytic fungi has shown their potential as a source of new antifungal agents. acs.org Research into the fungicidal potential of this compound could involve testing against a range of plant pathogenic fungi.

Insecticides: Pyridine-based insecticides, such as the neonicotinoids, are widely used in crop protection. chempanda.com The 3-chloropyridine (B48278) scaffold is a key component in some commercial insecticides. chempanda.com The lipophilicity and electronic properties conferred by the isopropylthioether group could enhance the insecticidal activity or modify the spectrum of activity. The synthesis and evaluation of novel thienylpyridines have shown promising insecticidal properties against aphids. carta-evidence.org Future investigations could focus on the insecticidal effects of this compound against various agricultural pests. nih.govresearchgate.netnih.gov

Table 1: Potential Agrochemical Screening Targets for this compound This table presents hypothetical screening targets and is for illustrative purposes only, as no specific experimental data for this compound is publicly available.

| Agrochemical Class | Target Organism (Example) | Potential Mode of Action Investigation |

|---|---|---|

| Herbicide | Amaranthus retroflexus (Broadleaf) | Inhibition of Photosystem II |

| Echinochloa crus-galli (Grass) | Acetolactate Synthase (ALS) Inhibition | |

| Fungicide | Botrytis cinerea (Gray Mold) | Disruption of Fungal Cell Membrane |

| Magnaporthe oryzae (Rice Blast) | Inhibition of Ergosterol Biosynthesis | |

| Insecticide | Myzus persicae (Green Peach Aphid) | Nicotinic Acetylcholine Receptor (nAChR) Agonist |

Medicinal Chemistry Lead Optimization and Drug Discovery (as a Bioactive Scaffold)

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. helixchrom.com The 3-chloropyridine motif, in particular, serves as a versatile building block for the synthesis of complex pharmaceutical agents. weimiaobio.com The introduction of an isopropylthioether at the 2-position can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

This compound could serve as a starting point for lead optimization in various therapeutic areas. The chlorine atom can be a site for further functionalization through cross-coupling reactions, while the thioether can be oxidized to sulfoxide (B87167) or sulfone, providing analogues with different electronic and steric properties. Pyridine and thiazole-based hydrazides have shown promising anti-inflammatory and antimicrobial activities. nih.govacs.org

Table 2: Potential Therapeutic Areas for Derivatives of this compound This table is illustrative and based on the known bioactivities of related pyridine derivatives.

| Therapeutic Area | Potential Biological Target | Rationale based on Related Compounds |

|---|---|---|

| Oncology | Kinase Inhibitors | 2-Chloropyridine (B119429) derivatives are used in anti-cancer drug synthesis. yufengchemicals.com |

| Infectious Diseases | Bacterial or Fungal Enzymes | Thioether-containing heterocycles exhibit antimicrobial properties. nih.gov |

| Neurological Disorders | CNS Receptors/Enzymes | Pyridine derivatives are key in drugs for neurological conditions. yufengchemicals.com |

Catalysis and Materials Science Applications

Substituted pyridines are widely used as ligands in transition-metal catalysis and as building blocks for functional materials. researchgate.netbeilstein-journals.org

Catalysis: The nitrogen atom of the pyridine ring can coordinate to metal centers, and the electronic properties of the ring, influenced by the chloro and isopropylthio substituents, can tune the catalytic activity of the metal complex. Palladium(II) complexes with substituted pyridines have been used as catalysts for the reduction of aromatic nitro compounds. acs.org Future research could explore the use of this compound as a ligand in various catalytic transformations, such as cross-coupling reactions or hydrogenations. researchgate.net

Materials Science: Pyridine derivatives are of interest in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and liquid crystals. nih.govacs.orgmdpi.com The specific electronic and photophysical properties of this compound, which are yet to be determined, could make it a candidate for such applications. Research could focus on synthesizing and characterizing polymers or small molecules incorporating this pyridine derivative to evaluate their material properties.

Exploration of Unexplored Reactivity and Novel Synthetic Transformations

The reactivity of this compound has not been extensively studied, presenting an opportunity for fundamental research in organic synthesis. The presence of multiple reaction sites—the pyridine ring, the C-Cl bond, and the thioether linkage—allows for a variety of chemical transformations.

Cross-Coupling Reactions: The chlorine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. wikipedia.org

Oxidation of the Thioether: The isopropylthioether can be selectively oxidized to the corresponding sulfoxide and sulfone, which would significantly alter the electronic properties of the pyridine ring and could lead to new bioactive molecules.

C-H Functionalization: Direct C-H functionalization of the pyridine ring at positions 4, 5, or 6 could provide access to novel derivatives that are not easily accessible through classical methods. beilstein-journals.org

The development of novel synthetic methods utilizing this compound as a building block could expand the toolbox of synthetic chemists. nih.govorganic-chemistry.org

Advancements in Characterization and Analytical Methodologies for Future Research

A thorough characterization of this compound is essential for its future use in any application. This includes detailed spectroscopic and crystallographic analysis.

Spectroscopic Analysis: Comprehensive analysis using Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁵N NMR), Infrared (IR), and Mass Spectrometry (MS) is required to establish a definitive spectroscopic signature for the compound. This data would be crucial for quality control in its synthesis and for identifying it in reaction mixtures.

Crystallographic Analysis: If the compound can be crystallized, single-crystal X-ray diffraction would provide unambiguous structural confirmation and valuable information about its solid-state packing and intermolecular interactions. nih.gov

Analytical Method Development: The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification and purification of this compound is necessary for its use in regulated applications like pharmaceuticals and agrochemicals. helixchrom.com

Table 3: Key Analytical Techniques for the Characterization of this compound

| Analytical Technique | Information Obtained |

|---|---|

| ¹H NMR | Proton environment and coupling |

| ¹³C NMR | Carbon framework |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern |

| Infrared (IR) Spectroscopy | Presence of functional groups |

| X-ray Crystallography | Three-dimensional molecular structure |

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-chloro-2-(propan-2-ylsulfanyl)pyridine to achieve high yield and purity?

Answer:

Optimization involves:

- Reagent Selection : Use propan-2-ylsulfanyl precursors (e.g., thiols or disulfides) with controlled stoichiometry to minimize side reactions.

- Catalyst Choice : Transition-metal catalysts (e.g., Pd or Cu) can enhance substitution efficiency at the pyridine ring’s 2-position .

- Reaction Conditions : Reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C improves reaction kinetics. Monitor progress via TLC or HPLC .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol removes unreacted starting materials .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Assigns substituent positions (e.g., chloro and sulfanyl groups) via coupling patterns and chemical shifts (δ 1.3–1.5 ppm for isopropyl protons) .

- FT-IR : Confirms C–S (650–750 cm⁻¹) and C–Cl (550–600 cm⁻¹) bond presence .

- X-ray Crystallography : Resolves molecular geometry (bond lengths/angles) and intermolecular interactions (e.g., Cl···H or S···H contacts) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can computational methods like DFT be applied to predict the reactivity and electronic properties of this compound?

Answer:

- Molecular Orbital Analysis : Gaussian 09W calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the chloro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the pyridine ring .

- Charge Distribution Maps : DFT-derived electrostatic potential surfaces identify regions prone to nucleophilic attack (e.g., sulfur atom in the sulfanyl group) .

- Transition-State Modeling : Simulates reaction pathways (e.g., substitution at the chloro position) to optimize activation energy barriers .

Advanced: What strategies are recommended for resolving discrepancies in crystallographic data, such as hydrogen atom positioning or space group assignment?

Answer:

- Hydrogen Placement : Use SHELX’s AFIX commands to refine H atoms geometrically, with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms) .

- Space Group Validation : Compare systematic absences in diffraction data with International Tables for Crystallography. For example, orthorhombic vs. monoclinic systems require careful analysis of unit cell parameters .

- Data Merging : Address high Rint values (>0.05) by re-measuring weak reflections or applying scaling algorithms in Olex2 .

Advanced: How to design experiments to investigate the mechanism of nucleophilic substitution at the chloro position of the pyridine ring?

Answer:

- Kinetic Isotope Effects (KIE) : Replace Cl with 36Cl to track substitution rates via mass spectrometry .

- Leaving Group Studies : Compare reactivity with analogs (e.g., bromo or iodo derivatives) under identical conditions .

- Intermediate Trapping : Use low-temperature NMR to detect transient species (e.g., Meisenheimer complexes) during substitution .

Basic: What are the standard protocols for assessing the biological activity of this compound derivatives?

Answer:

- Antimicrobial Assays : Determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HeLa) assess selectivity indices .

- Enzyme Inhibition : Measure IC50 values against target enzymes (e.g., acetylcholinesterase) via spectrophotometric methods .

Advanced: How to analyze the impact of propan-2-ylsulfanyl group conformation on the compound’s intermolecular interactions?

Answer:

- X-ray Analysis : Compare torsion angles (e.g., C–S–C–C dihedrals) in crystal structures to identify steric or electronic effects .

- Hirshfeld Surface Analysis : Quantify S···H, Cl···H, and π-stacking interactions using CrystalExplorer .

- DFT-Based Conformational Sampling : Calculate energy barriers for rotation around the C–S bond to predict dominant conformers in solution .

Advanced: What methods are used to validate the purity and stability of this compound under different storage conditions?

Answer:

- HPLC Purity Checks : Use C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via NMR or LC-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., melting points >150°C indicate high stability) .

Advanced: How to address conflicting results in biological activity data across similar pyridine derivatives?

Answer:

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity trends .

- Solubility Correction : Normalize activity data to account for solubility differences using logP measurements .

- Target-Specific Assays : Use CRISPR-engineered bacterial strains or enzyme mutants to isolate mechanism-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.